![molecular formula C10H14BrN3 B3032258 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine CAS No. 1335058-51-9](/img/structure/B3032258.png)
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine
Overview
Description
“5-Bromo-3-(piperidin-1-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1335058-51-9 . It has a molecular weight of 256.15 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-3-(piperidin-1-yl)pyridin-2-amine . The InChI code is 1S/C10H14BrN3/c11-8-6-9(10(12)13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) .Physical And Chemical Properties Analysis
“5-Bromo-3-(piperidin-1-yl)pyridin-2-amine” is a solid substance . It has a molecular weight of 256.15 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Coordination Chemistry and Ligand Design
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: can serve as a ligand in coordination complexes:
- Metal Complexes : Researchers synthesize metal complexes by coordinating this compound to transition metals. These complexes find applications in catalysis, sensors, and materials science .
Antimicrobial Agents
While more research is needed, some derivatives of this compound have shown promising antimicrobial activity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by controlling the MAPK/ERK signaling pathway .
Mode of Action
This interaction could lead to changes in the downstream signaling pathways, affecting cell growth and proliferation .
Biochemical Pathways
The compound’s interaction with serine/threonine-protein kinase B-raf affects the MAPK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By modulating this pathway, 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine could potentially influence these processes .
Result of Action
The molecular and cellular effects of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine’s action would depend on its interaction with its target and the subsequent changes in the MAPK/ERK signaling pathway . These effects could include changes in cell growth and proliferation, potentially influencing disease progression in conditions where these processes are dysregulated .
properties
IUPAC Name |
5-bromo-3-piperidin-1-ylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-6-9(10(12)13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOGRQJSVDDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC(=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266170 | |
Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine | |
CAS RN |
1335058-51-9 | |
Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335058-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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